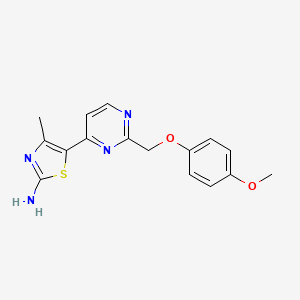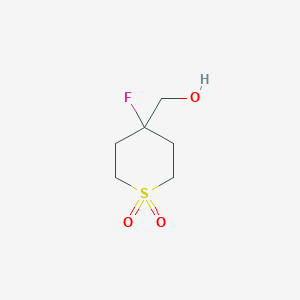
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Descripción general
Descripción
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, commonly known as FMTHD, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that has been used in a variety of synthetic organic chemistry reactions, such as the synthesis of heterocyclic compounds and the synthesis of drugs. FMTHD is also used in the synthesis of polymers, dyes, and pigments. Additionally, FMTHD has been studied for its biochemical and physiological effects, as well as its potential application in laboratory experiments. In
Aplicaciones Científicas De Investigación
Quorum Sensing and Biofilm Formation Inhibition : A study by Kadirvel et al. (2014) explored the use of a compound related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, namely 4-fluoro-DPD, in inhibiting quorum sensing and biofilm formation in Vibrio harveyi. The compound showed significant inhibition of bioluminescence and bacterial growth, suggesting potential applications in controlling bacterial communication and biofilm-related issues (Kadirvel et al., 2014).
Aromatase Inhibition : Mann and Pietrzak (1984) investigated the synthesis of various compounds, including fluorine-containing derivatives related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, as potential aromatase inhibitors. This research has implications in the development of treatments for hormone-dependent cancers (Mann & Pietrzak, 1984).
Carcinogenicity Studies : Miller, Miller, and Finger (1957) conducted research on the carcinogenic properties of various fluoro and other derivatives of 4-dimethylaminoazobenzene, a compound structurally related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione. Their findings contribute to understanding the carcinogenic potential of such compounds (Miller, Miller, & Finger, 1957).
Polymer Synthesis and Electronic Properties : Fei et al. (2015) explored the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes, closely related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione. They found that fluorination of the polymer backbone led to increased ionization potential and enhanced charge carrier mobilities, indicating applications in organic electronics (Fei et al., 2015).
Labeling of Peptides and Proteins : Wuest et al. (2008) conducted a study on novel thiol-reactive prosthetic groups for labeling cysteine-containing peptides and proteins, employing 4-[18F]fluorobenzaldehyde derivatives. This research is significant for medical imaging and biomarker studies (Wuest et al., 2008).
Hydrogen Bonding and Isomerization : Vries and Muyskens (2016) investigated the impact of a fluorine atom on intramolecular hydrogen bonding and isomerization in fluorinated acetylacetones, providing insights into chemical behavior and molecular structure (Vries & Muyskens, 2016).
Propiedades
IUPAC Name |
(4-fluoro-1,1-dioxothian-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3S/c7-6(5-8)1-3-11(9,10)4-2-6/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHBAVZTQOXAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)
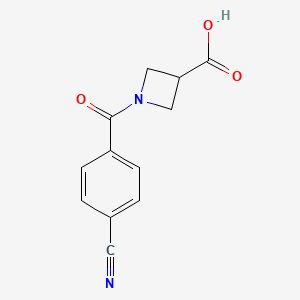
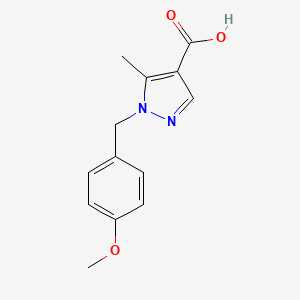
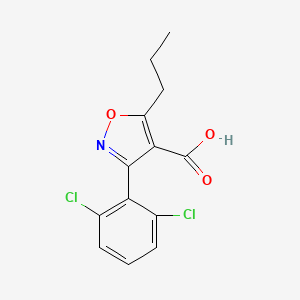
![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)

![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531367.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)
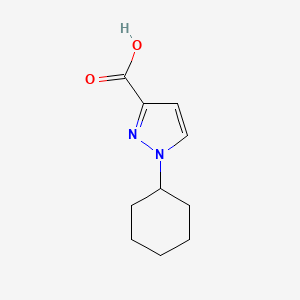
![5-Amino-2-methyl-4-{[2-(methyloxy)ethyl]amino}benzoic acid](/img/structure/B1531372.png)
